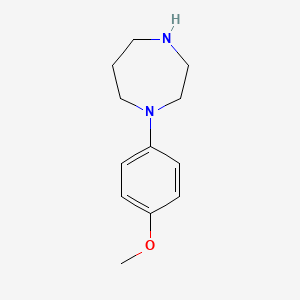

1-(4-Methoxyphenyl)-1,4-diazepane

Description

Historical Context and Significance of Diazepine (B8756704) Analogues in Medicinal Chemistry

The story of diazepines in medicine is most famously marked by the serendipitous discovery of the benzodiazepines. In the mid-1950s, Leo Sternbach's work at Hoffmann-La Roche led to the synthesis of chlordiazepoxide, which was launched as Librium in 1960. nih.gov This was soon followed by the even more potent diazepam (Valium) in 1963. nih.govdntb.gov.ua These compounds, which feature a benzene (B151609) ring fused to a 1,4-diazepine ring, revolutionized the treatment of anxiety, insomnia, and seizures. dntb.gov.uaresearchgate.net

The immense clinical success of these early benzodiazepines sparked a wave of research into related diazepine analogues. uni.lu Scientists sought to understand the structure-activity relationships and to develop new compounds with improved therapeutic profiles. This historical success established the diazepine core as a fruitful starting point for the development of central nervous system (CNS) active agents and other therapeutics. chemisgroup.usmdpi.com

Overview of the 1,4-Diazepane Ring System as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors. uni.luresearchgate.net The 1,4-diazepine and its fused analogue, the 1,4-benzodiazepine (B1214927), are widely recognized as such privileged structures. researchgate.netresearchgate.netopenpharmaceuticalsciencesjournal.com Their utility stems from a combination of factors:

Structural Versatility: The seven-membered ring can adopt various low-energy conformations, allowing it to adapt to the topology of different binding sites. researchgate.netresearchgate.net

Stereochemical Complexity: The scaffold allows for the introduction of multiple stereocenters, enabling the synthesis of chiral molecules with high specificity for their targets.

Physicochemical Properties: The presence of two nitrogen atoms provides sites for hydrogen bonding and can be modified to tune properties like solubility and basicity. researchgate.netchemisgroup.us

These attributes have enabled the development of 1,4-diazepine-based compounds with a wide array of biological activities, including antipsychotic, anticonvulsant, and anticancer properties. researchgate.netnih.gov

Research Trajectory of 1-(4-Methoxyphenyl)-1,4-diazepane within Diazepine Chemistry

The specific compound, this compound, represents a particular avenue of diazepine chemistry where a methoxy-substituted aromatic ring is appended to one of the nitrogen atoms of the diazepane core. While extensive, dedicated research on this exact molecule is not widely published, its structure places it within a trajectory of active investigation.

Research into related compounds suggests the potential utility of the 4-methoxyphenyl (B3050149) group in modulating the pharmacological activity of the diazepane scaffold. For instance, derivatives of 1,4-diazepane bearing a 4-methoxybenzyl or a 4-methoxybenzenesulfonamide (B72560) group have been synthesized and investigated for their potential as sigma receptor ligands and 5-HT6 antagonists, respectively. researchgate.netopenpharmaceuticalsciencesjournal.com The methoxy (B1213986) group can influence electronic properties and potential metabolic pathways, making it a common modification in drug discovery.

The synthesis of this compound itself would likely follow established synthetic routes for N-aryl diazepanes, which often involve the cyclization of appropriate diamine and carbonyl precursors or through N-arylation reactions. While detailed experimental data for this specific compound is sparse in peer-reviewed literature, its chemical properties can be predicted based on its structure.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | COC1=CC=C(C=C1)N2CCCNCC2 nih.gov |

| InChIKey | NQONMMZWDHCWAW-UHFFFAOYSA-N nih.gov |

The investigation into compounds like this compound is driven by the ongoing search for novel ligands for various receptors and enzymes. The combination of the proven 1,4-diazepane scaffold with the electronically distinct 4-methoxyphenyl group offers a template for creating new chemical entities with potentially unique biological activities. Further research would be necessary to fully elucidate its pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQONMMZWDHCWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868063-60-9 | |

| Record name | 1-(4-methoxyphenyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the 1,4-diazepane core. These reactions typically involve the formation of two new carbon-nitrogen bonds to close the seven-membered ring. A common approach involves the reaction of a suitably functionalized diamine with a dielectrophile. For instance, the condensation of N,N'-disubstituted ethylenediamine derivatives with 1,3-dihalopropanes or their synthetic equivalents can yield the desired diazepane ring. The specific choice of reactants and reaction conditions, such as the nature of the protecting groups on the nitrogen atoms and the type of base and solvent used, can significantly impact the reaction's outcome and yield.

Another powerful cyclization strategy is reductive amination. This method often involves the reaction of a dicarbonyl compound or its equivalent with a diamine, followed by in situ reduction of the resulting diimine or enamine intermediates. For example, the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound, followed by reduction with a suitable hydride reagent like sodium borohydride or sodium cyanoborohydride, can afford the 1,4-diazepane skeleton. This approach is particularly versatile due to the wide availability of both diamine and dicarbonyl starting materials.

Approaches via N-Propargylamines

N-Propargylamines have emerged as versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including 1,4-diazepanes. nih.govcore.ac.ukresearchgate.net These approaches often leverage the reactivity of the alkyne functionality to construct the seven-membered ring. One notable strategy involves the intramolecular hydroamination or aminoalkylation of a suitably designed N-propargylamine derivative. For example, a molecule containing both an N-propargyl group and a tethered amine functionality can undergo a metal-catalyzed or base-mediated cyclization to form the diazepane ring. The use of transition metal catalysts, such as gold, copper, or palladium, can facilitate these transformations under mild conditions and with high efficiency. core.ac.uk

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to the 1,4-diazepane core. These reactions obviate the need for isolation of intermediates, thereby reducing reaction time and waste generation. An example of an MCR approach to 1,4-diazepines involves the condensation of a 1,2-diamine, an aldehyde, and a β-ketoester in the presence of a catalyst. nih.govgoogle.com The judicious choice of components and catalyst can allow for the rapid assembly of a diverse library of substituted 1,4-diazepane derivatives.

Specific Synthetic Approaches to 1-(4-Methoxyphenyl)-1,4-diazepane and Analogues

The introduction of the 4-methoxyphenyl (B3050149) moiety onto the 1,4-diazepane scaffold can be achieved either by incorporating the aryl group into one of the starting materials prior to cyclization or by functionalizing the pre-formed diazepane ring.

Substitution Reactions Involving 4-Methoxyphenyl Moieties

The direct N-arylation of the 1,4-diazepane (also known as homopiperazine) is a common and effective method for the synthesis of this compound. One of the most powerful techniques for this transformation is the Buchwald-Hartwig amination. redalyc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of synthesizing the target compound, this would involve the reaction of 1,4-diazepane with a 4-methoxyphenyl halide, such as 4-bromoanisole or 4-chloroanisole, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield.

Table 1: Key Parameters in Buchwald-Hartwig Amination for N-Arylation

| Parameter | Description | Examples |

| Palladium Source | The active catalyst is typically a Pd(0) species, often generated in situ from a Pd(II) precursor. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine ligands are commonly used to facilitate oxidative addition and reductive elimination steps. | XPhos, SPhos, RuPhos |

| Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. | Toluene, Dioxane, THF |

| Aryl Halide | The reactivity of the aryl halide follows the order I > Br > Cl. | 4-Bromoanisole, 4-Iodoanisole |

Reductive amination also presents a viable route. This would typically involve the reaction of N-(4-methoxyphenyl)ethylenediamine with a suitable three-carbon dielectrophile, followed by cyclization and reduction. Alternatively, a one-pot reaction between 4-methoxyaniline, ethylenediamine, and a suitable carbonyl compound under reductive conditions could be envisioned.

Derivatization of the 1,4-Diazepane Nitrogen Atoms

Once the this compound core is synthesized, the remaining secondary amine at the N4 position provides a handle for further functionalization, allowing for the generation of a diverse range of analogues.

Common derivatization reactions include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl, benzyl, or other substituted alkyl groups.

N-acylation is readily accomplished by treating this compound with an acyl chloride or an acid anhydride. This reaction leads to the formation of the corresponding amide derivatives. Furthermore, the secondary amine can react with isocyanates to form urea derivatives or with sulfonyl chlorides to yield sulfonamides. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Table 2: Common Derivatization Reactions of the N4-Position

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Alkyl, Benzyl |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Acyl (Amide) |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonyl (Sulfonamide) |

| Urea Formation | Isocyanate (e.g., PhNCO) | Carbamoyl (Urea) |

Synthesis of Fused Ring Systems Incorporating the 1,4-Diazepane Scaffold

The fusion of additional rings to the 1,4-diazepane core generates polycyclic systems with unique three-dimensional structures, significantly influencing their biological activity. The methodologies to achieve these structures are varied and often tailored to the specific ring system being synthesized.

A key approach to synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f] acs.orgwiley.comdiazepines involves the cyclization of 3-(2-formyl-1H-pyrrol-1-yl)-2-thiophenecarboxamide. wiley.com This starting material can be cyclized in the presence of triethylamine in water to yield the hydroxydiazepinone intermediate, 5,6-dihydro-6-hydroxy-4H-pyrrolo[1,2-a]thieno[2,3-f] acs.orgwiley.comdiazepin-4-one. wiley.com This intermediate is reactive and can be treated with various nucleophiles, such as amines, alcohols, and thiols, to introduce diversity at the 6-position of the diazepine (B8756704) ring. wiley.com For instance, reacting the formylcarboxamide precursor with 1-phenylpiperazine in water leads directly to the corresponding 6-(4-phenylpiperazin-1-yl) derivative. wiley.com These compounds are analogues of thieno[2,3-b]pyrrolizin-8-ones and have been evaluated for their antiproliferative activity. nih.gov

Table 1: Synthesis of Pyrrolo[1,2-a]thieno[2,3-f] acs.orgwiley.comdiazepine Derivatives

| Starting Material | Reagent/Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3-(2-formyl-1H-pyrrol-1-yl)-2-thiophenecarboxamide | Triethylamine/Water | 5,6-Dihydro-6-hydroxy-4H-pyrrolo[1,2-a]thieno[2,3-f] acs.orgwiley.comdiazepin-4-one | 67% |

| 3-(2-formyl-1H-pyrrol-1-yl)-2-thiophenecarboxamide | 1-Phenylpiperazine/Water | 5,6-Dihydro-6-(4-phenylpiperazin-1-yl)-4H-pyrrolo[1,2-a]thieno[2,3-f] acs.orgwiley.comdiazepin-4-one | Not Specified |

The synthesis of benzodiazepine (B76468) derivatives is of significant interest due to their wide range of pharmacological activities. nih.govwikipedia.org Various methods have been developed to construct this fused system.

One efficient method involves an intramolecular cross-coupling reaction. The synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] acs.orgwiley.comdiazepin-10(2H)-ones is achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov The resulting azetidine-fused benzodiazepine can then undergo ring-opening reactions with various nucleophiles like sodium azide, potassium cyanide, or sodium thiophenoxide after N-methylation, leading to diverse 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Another modern approach is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds via π-allylpalladium intermediates, followed by an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered diazepine ring. mdpi.com The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the propargylic carbonate. mdpi.com

Domino processes also provide an atom-economical route. The reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates can generate 1,4-diazepanes through the in situ generation of an aza-Nazarov reagent and subsequent intramolecular aza-Michael cyclization. acs.org

Table 2: Selected Synthetic Methods for Benzo[b] acs.orgwiley.comdiazepine Derivatives

| Method | Key Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides, CuI/N,N-dimethylglycine | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] acs.orgwiley.comdiazepin-10(2H)-one | Mild conditions, allows for further diversification through ring-opening. nih.gov |

| Palladium-Catalyzed Cyclization | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates, Pd(PPh₃)₄ | Substituted 1,4-benzodiazepines | Forms seven-membered ring via π-allylpalladium intermediates. mdpi.com |

Triazolo-fused diazepines represent another important class of heterocyclic compounds. A solid-phase synthesis approach has been developed for skeletally diverse triazolo[1,5-a] acs.orgwiley.comdiazepines starting from immobilized homoazidoalanine. acs.orgacs.org The synthesis involves sulfonylation, Mitsunobu alkylation with various alkynols, and a catalyst-free Huisgen cycloaddition to form the key immobilized triazolo[1,5-a] acs.orgwiley.comdiazepine intermediate, which can be further modified. acs.orgacs.org

One-pot multicomponent reactions offer an efficient route to these fused systems. For example, a one-pot, three-step process starting from 2-amino-N-benzylpropargylamines, involving diazotization, azidation, and cycloaddition, yields 1,2,3-triazolo[1,5-a] acs.orgwiley.combenzodiazepines in good yields. researchgate.net Another one-pot method combines a Ugi-azide reaction with a subsequent copper-free intramolecular click reaction to access triazolo- and tetrazolo-fused 1,4-benzodiazepines. beilstein-archives.org This process starts with 2-azidobenzaldehydes and propargylamines to form an intermediate that undergoes intramolecular cyclization upon heating. beilstein-archives.org

Thienotriazolodiazepines are a related class of compounds where a thiophene ring is fused to the triazolodiazepine core. wikipedia.org These structures are central to several pharmaceutical agents. Their synthesis often involves building the diazepine ring onto a pre-formed thieno-triazole scaffold or constructing the triazole ring onto a thieno-diazepine core. acs.org

Table 3: Synthesis of Triazolo-Fused Diazepines

| Method | Starting Materials | Product Class | Key Steps |

|---|---|---|---|

| Solid-Phase Synthesis | Immobilized homoazidoalanine, 2/4-nitrobenzenesulfonyl chlorides, alkynols | Triazolo[1,5-a] acs.orgwiley.comdiazepines | Sulfonylation, Mitsunobu alkylation, Huisgen cycloaddition. acs.orgacs.org |

| One-Pot Three-Step Process | 2-Amino-N-benzylpropargylamines, NaNO₂/HCl, NaN₃ | 1,2,3-Triazolo[1,5-a] acs.orgwiley.combenzodiazepines | Diazotization, azidation, intramolecular cycloaddition. researchgate.net |

Challenges and Advancements in 1,4-Diazepane Synthesis

The synthesis of 1,4-diazepanes and their fused derivatives is not without its challenges. The formation of a seven-membered ring can be entropically disfavored compared to five- or six-membered rings, often requiring specific catalytic systems or reaction conditions to achieve good yields. nih.gov Steric hindrance in substituted precursors can also pose a significant challenge, making cyclization difficult. rsc.org

Recent advancements have focused on overcoming these hurdles. The use of N-propargylamines as versatile building blocks has gained traction, allowing for the synthesis of 1,4-diazepane cores through shorter, more atom-economical routes. The development of efficient catalytic systems, such as Keggin-type heteropolyacids, has improved reaction times and yields for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts are noted for their strong Brønsted acidity and high oxidative power. nih.gov

Furthermore, diversity-oriented synthesis (DOS) strategies are being employed to efficiently produce collections of various drug-like molecules. acs.org By combining solid-phase synthesis with reagent-based diversity, complex scaffolds can be generated from common intermediates, allowing for the rapid exploration of chemical space around the 1,4-diazepane core. acs.orgacs.org Asymmetric synthesis to control stereochemistry, for instance through enzymatic intramolecular reductive amination, represents another key area of advancement, enabling the selective production of specific enantiomers of chiral 1,4-diazepanes. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 Methoxyphenyl 1,4 Diazepane Derivatives

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Biological Activity

The N-aryl substituent is a critical component for the biological activity of many 1,4-diazepane derivatives. The 4-methoxyphenyl group, in particular, provides a combination of steric bulk, electronic properties, and potential hydrogen bonding interactions that dictate the molecule's affinity and efficacy at its biological target. The methoxy (B1213986) group is an electron-donating group which can influence the electron density of the phenyl ring and the adjacent nitrogen atom, thereby affecting binding interactions.

While direct comparative studies on the 2-methoxy, 3-methoxy, and 4-methoxy isomers of 1-phenyl-1,4-diazepane (B1366720) are not extensively detailed in the available literature, research on other classes of bioactive molecules demonstrates the importance of isomerism. For instance, in studies of biphenyl (B1667301) antimicrobial peptidomimetics, positional isomers exhibited significantly different levels of activity against various bacterial strains. nih.gov Changes in the substitution pattern on the aromatic ring can lead to variations in biological activity. For example, in a series of diketopiperazine-based opioid analogs, modifications to the anisole (B1667542) (methoxyphenyl) ring resulted in compounds with varying affinities for opioid receptors. nih.gov These examples underscore the principle that the precise placement of the methoxy group on the phenyl ring of a 1-aryl-1,4-diazepane derivative would be expected to fine-tune its binding affinity and functional activity at its specific biological target.

Impact of Substituent Variations on the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible structure amenable to various chemical modifications. Altering substituents on this ring is a key strategy in medicinal chemistry to optimize a compound's pharmacological properties. Research on related 1,4-benzodiazepines has shown that the diazepine (B8756704) ring is highly flexible for structural modifications. chemisgroup.us

Studies on different 1,4-diazepane-based compounds have provided insights into how substitutions on the ring affect biological activity. For instance, in a series of compounds designed as σ1 receptor ligands, the nature of the substituent at the N-4 position and the C-2 position of the diazepane ring was found to be critical for affinity and selectivity. researchgate.net Similarly, the development of aryl- chemisgroup.usnih.govdiazepane ureas as CXCR3 antagonists highlighted the importance of the diazepane core in orienting the functional groups for optimal receptor interaction. nih.gov

| Position on 1,4-Diazepane Ring | Substituent Type | Observed Impact on Biological Activity | Target/Context | Reference |

|---|---|---|---|---|

| N-4 | Cyclohexylmethyl or Butyl group | Preferred for high σ1 affinity. | σ1 Receptor Ligands | researchgate.net |

| C-2 | Methyl group | Results in the highest σ1 affinity. | σ1 Receptor Ligands | researchgate.net |

| N-4 | Aryl Urea Moiety | Leads to potent CXCR3 antagonism (IC50 ~60 nM). | CXCR3 Antagonists | nih.gov |

These findings demonstrate that even small modifications to the 1,4-diazepane ring can have a profound impact on biological activity, allowing for the fine-tuning of a molecule's potency and selectivity.

Conformational Analysis and its Relation to Biological Recognition

The 1,4-diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule is crucial as it determines the three-dimensional presentation of its substituents, which in turn governs its ability to bind to a biological target.

Detailed conformational analysis of N,N-disubstituted-1,4-diazepane derivatives designed as orexin (B13118510) receptor antagonists has revealed that these molecules often exist in an unexpected low-energy twist-boat conformation. nih.gov This particular conformation is stabilized by an intramolecular π-stacking interaction between the N-1 aryl ring and another aromatic substituent on the N-4 position. nih.gov Synthesis and evaluation of a macrocyclic compound designed to enforce a similar geometry suggested that this constrained conformation mimics the bioactive conformation required for receptor binding. nih.gov In other crystalline structures, 1,4-diazepanes have been observed to adopt a twisted chair conformation. researchgate.net

This indicates that the preferred conformation is highly dependent on the substitution pattern and that the molecule's ability to adopt a specific low-energy, receptor-compatible shape is a key determinant of its biological activity.

Pharmacophore Modeling for 1,4-Diazepane Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model for 1,4-diazepane analogues would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, all placed in a specific spatial arrangement.

For example, in the development of 5-HT6 receptor antagonists based on a 1,4-diazepane scaffold, it was postulated that the basic nitrogen atom of the diazepane ring is an essential feature for receptor binding. openpharmaceuticalsciencesjournal.com The flexible spacer connecting the diazepane to the aromatic ring helps to orient the molecule correctly within the receptor's binding site. openpharmaceuticalsciencesjournal.com

The process of creating a pharmacophore model often involves:

Identifying a set of active compounds: These molecules are analyzed to identify common chemical features.

Generating hypotheses: Computational software generates multiple possible 3D arrangements of these features.

Validation: The models are tested for their ability to distinguish active from inactive compounds. The best model will have a high correlation coefficient and low root mean square deviation (RMSD). dovepress.com

For 1,4-diazepane derivatives, a typical pharmacophore model might include an aromatic ring feature corresponding to the methoxyphenyl group, a hydrogen bond acceptor for the methoxy oxygen, and a positive ionizable feature for one of the diazepane nitrogens, all positioned at specific distances and angles relative to one another. Such a model serves as a 3D query for screening large chemical databases to find new, structurally diverse compounds with the potential for similar biological activity. researchgate.net

Biological Activity and Pharmacological Investigations Pre Clinical Studies

Receptor Binding and Modulation Studies

The 1,4-diazepane core is a structural motif present in benzodiazepines, a class of drugs well-known for their modulatory effects on the Gamma-Aminobutyric Acid type A (GABA-A) receptor. These drugs bind to the central benzodiazepine (B76468) receptors, which are located on post- and presynaptic membranes. chemisgroup.us This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent inhibition of action potentials. chemisgroup.us While extensive research has been conducted on various 1,4-benzodiazepine (B1214927) derivatives, specific binding data for 1-(4-Methoxyphenyl)-1,4-diazepane at GABA receptors is not extensively detailed in the currently available literature. However, based on the shared diazepine (B8756704) ring, it is plausible that this compound could exhibit some affinity for GABA-A receptors. Structure-activity relationship (SAR) studies on 1,4-benzodiazepines have shown that various substituents on the core structure can significantly influence binding affinity and functional activity. chemisgroup.usresearchgate.net

Investigations into the affinity of 1,4-diazepane derivatives for dopamine (B1211576) receptors have revealed a particular selectivity for the D4 subtype. The development of selective D4 ligands is of interest for their potential as antipsychotics that may lack extrapyramidal side effects. nih.gov Studies on 2,4-disubstituted 1,4-oxazepanes, which are structurally related to 1,4-diazepanes, have shown selectivity for the dopamine D4 receptor. nih.gov Furthermore, a structure-activity study of various phenyl-substituted heterocyclic compounds, including those with a piperazine (B1678402) core (which can be considered a related structural element), demonstrated high affinity for both D1 and D2 receptors. nih.gov While direct binding affinities for this compound at D2, D3, and D4 receptors are not specified in the reviewed literature, the collective findings for related structures suggest a potential for interaction, with a likely preference for the D4 receptor subtype.

Table 1: Dopamine D4 Receptor Affinity for Related Heterocyclic Compounds

| Compound | Receptor Affinity (Ki, nM) | Selectivity over D2 |

| Related 1,4-Oxazepane (B1358080) 1 | 5.2 | 120-fold |

| Related 1,4-Oxazepane 2 | 8.7 | 85-fold |

Note: Data presented is for structurally related compounds, not this compound itself, and is intended to be illustrative of the potential of the broader chemical class.

The affinity of this compound for serotonin (B10506) receptors, specifically the 5-HT1B subtype, is not well-documented in the available scientific literature. Further research is required to determine the binding profile and functional activity of this compound at various serotonin receptor subtypes.

A significant area of investigation for N,N-disubstituted-1,4-diazepanes has been their potential as orexin (B13118510) receptor antagonists. Orexins are neuropeptides that regulate wakefulness and arousal, and their antagonists are being explored as treatments for insomnia. nih.gov Research has led to the discovery of potent, CNS-penetrant dual orexin receptor antagonists (DORAs) based on the 1,4-diazepane scaffold. nih.govnih.gov These compounds have been shown to block orexin signaling in vivo and promote sleep in animal models. nih.gov The discovery of MK-4305, a dual orexin receptor antagonist with a 7-methyl-1,4-diazepane core, highlights the therapeutic potential of this chemical class. nih.gov

Table 2: Orexin Receptor Antagonist Activity of a Related Diazepane Compound

| Compound | OX1R Ki (nM) | OX2R Ki (nM) |

| MK-4305 | 2.5 | 1.9 |

Note: Data for a structurally related dual orexin receptor antagonist.

Derivatives of 1,4-diazepine have been investigated as endothelin (ET) receptor antagonists. Endothelin is a potent vasoconstrictor implicated in various cardiovascular diseases. nih.govresearchgate.net Novel classes of ET receptor antagonists have been designed based on a 1,3,4,5-tetrahydro-1H-benzo[e] nih.govnih.govdiazepin-2-one scaffold, which is structurally similar to this compound. nih.govresearchgate.net These compounds have demonstrated potent dual ET(A)/ET(B) receptor antagonism with affinities in the low nanomolar range. nih.govresearchgate.net Furthermore, 1,4-benzodiazepine-2,5-dione derivatives have also been identified as promising endothelin receptor antagonists. nih.govresearchgate.net

Table 3: Endothelin Receptor Antagonist Activity of a Related Benzodiazepine-2,5-dione

| Compound | IC50 (nM) |

| 1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione | <10 |

Note: Data for a structurally related endothelin receptor antagonist.

The 1,4-diazepine scaffold has also been utilized in the development of P2X4 receptor antagonists. The P2X4 receptor, an ATP-gated cation channel, is implicated in pathological pain and inflammation. nih.govnih.gov A novel and selective P2X4 receptor antagonist, NP-1815-PX, features a 1H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H,5H)-dione core structure. nih.gov This compound has demonstrated anti-allodynic effects in animal models of chronic pain. nih.gov Further structure-activity relationship studies on naphtho[1,2-b] nih.govnih.govdiazepinedione-based compounds have led to the identification of potent P2X4 receptor antagonists. nih.gov

Table 4: P2X4 Receptor Antagonist Activity of a Related Naphtho[1,2-b] nih.govnih.govdiazepinedione

| Compound | P2X4 IC50 (µM) |

| NP-1815-PX | 0.3 |

Note: Data for a structurally related P2X4 receptor antagonist.

Enzyme Inhibition Profiles

Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a prime target for the development of novel anticoagulant therapies. nih.gov A series of novel fXa inhibitors have been designed with a 1,4-diazepane moiety intended to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov

One particular derivative from this series demonstrated potent inhibitory activity against Factor Xa. nih.gov The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Factor Xa Inhibition (IC50) |

|---|---|

| Compound 13 (YM-96765) | 6.8 nM |

This finding indicates that the 1,4-diazepane scaffold can be effectively utilized in the creation of powerful and selective Factor Xa inhibitors. nih.gov

Human kallikrein 7 (KLK7) is a serine protease that, when overexpressed, is linked to inflammatory skin conditions. researchgate.net Consequently, inhibitors of KLK7 are of significant interest. Research has been conducted on a series of 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors of KLK7. While some of these compounds were potent inhibitors of human KLK7, they did not show activity against the mouse equivalent, highlighting species-specific differences. researchgate.net Through structure-based drug design, derivatives have been identified that can inhibit both human and mouse KLK7. researchgate.net This work demonstrates the utility of the 1,4-diazepan-7-one scaffold in developing selective KLK7 inhibitors. researchgate.net

Farnesyltransferase (FTase) is an enzyme that plays a role in post-translational modification of proteins, including the Ras protein involved in cell growth and proliferation. A new class of potent farnesyltransferase inhibitors has been developed based on a 1,4-diazepane scaffold. These compounds have shown inhibitory potencies in the low nanomolar range. researchgate.net

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme is a primary strategy for the treatment of Alzheimer's disease. nih.gov While research has demonstrated that derivatives of the related 1,4-benzodiazepine structure can act as cholinesterase inhibitors, specific studies detailing the cholinesterase inhibitory activity of this compound are not present in the reviewed scientific literature. nih.gov One study on oxadiazole derivatives, which can contain a methoxyphenyl group, showed that a compound with both -F and -OCH3 groups had an IC50 of 84.17 ± 1.99 μM against AChE. nih.gov

RhoA Inhibition

Currently, there is no direct scientific literature available that specifically investigates the inhibitory effect of this compound on the RhoA signaling pathway. The RhoA (Ras homolog family member A) pathway is crucial in regulating cellular functions such as cell shape, polarity, and migration. While some 1,4-diazepane derivatives have been investigated for their effects on Rho-kinase, specific data for the methoxyphenyl variant is lacking.

Autotaxin (ATX) and Lysophosphatidic Acid (LPA) Production Inhibition

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a well-established target in various diseases, including cancer and fibrosis. ATX is the primary enzyme responsible for producing the bioactive lipid LPA. While research has been conducted on various inhibitors of the ATX-LPA pathway, specific studies detailing the inhibitory activity of this compound on ATX and subsequent LPA production are not presently available in the public domain.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism and is a therapeutic target for type 2 diabetes. Although various heterocyclic compounds are known to inhibit DPP-IV, there is no specific published research that has evaluated this compound for its DPP-IV inhibitory potential.

In Vitro Cellular Activity

The in vitro effects of this compound and related structures have been examined against various cell lines and in different assay systems to determine their potential as therapeutic agents.

Antiproliferative Activity against Cancer Cell Lines

The potential of 1,4-diazepane derivatives as anticancer agents has been a subject of interest. However, specific data on the antiproliferative activity of this compound against L1210 leukemia, Reh B-cell leukemic, PC3, and DU145 prostate cancer cell lines is not available in the current body of scientific literature. Studies on other structurally related compounds have shown varied results. For instance, certain 1,4-diazepane-based sigma ligands have been synthesized and evaluated for their cytotoxic activities, with some showing low toxicity in cancer cell lines. Research on other heterocyclic compounds has demonstrated antiproliferative effects on various leukemia and prostate cancer cell lines.

| Cell Line | Compound | Activity |

| L1210 leukemia | This compound | Data not available |

| Reh B-cell leukemic | This compound | Data not available |

| PC3 prostate cancer | This compound | Data not available |

| DU145 prostate cancer | This compound | Data not available |

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including those with a 1,4-diazepane core. A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which share the 1-(4-methoxyphenyl) group, showed moderate activity against certain bacterial strains. researchgate.net Specifically, some of these derivatives were active against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net However, direct studies on the antimicrobial spectrum of this compound itself are not currently published.

Antioxidant Activity

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. The antioxidant activity of some 1,4-diazepane-based sigma ligands has been assessed using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and H2O2 (hydrogen peroxide) scavenging assays, with some derivatives showing a promising antioxidant profile. nih.gov Furthermore, a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones reported the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability of some of its derivatives. researchgate.net One particular compound from this series demonstrated a very high DPPH scavenging ability of 92%. researchgate.net Specific data from ABTS and H2O2 scavenging assays for this compound are not available.

| Assay | Compound/Derivative | Finding |

| DPPH Scavenging | 4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 92% scavenging ability researchgate.net |

| ABTS Scavenging | 1,4-diazepane-based sigma ligands | Excellent antioxidant profile nih.gov |

| H2O2 Scavenging | 1,4-diazepane-based sigma ligands | Excellent antioxidant profile nih.gov |

DNA Binding and Interaction Studies (for related PBDs)

While specific DNA binding studies for this compound are not the primary focus of available research, it is informative to consider the broader class of pyrrolo[2,1-c] nih.govmdpi.combenzodiazepines (PBDs) to which it is structurally related. PBDs are a group of naturally occurring and synthetic compounds known for their ability to bind to the minor groove of DNA. nih.govnih.gov This interaction is a key aspect of their biological activity, particularly their antitumor properties.

The core structure of PBDs allows them to fit snugly within the minor groove of the DNA double helix. nih.gov They form covalent bonds with guanine (B1146940) bases, a process known as alkylation. nih.gov This binding can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.gov The sequence-selective nature of this binding, with a preference for Pu-G-Pu sequences, has made PBDs a subject of interest for the development of targeted cancer therapies. nih.gov

Researchers have synthesized numerous PBD analogues and dimers in an effort to enhance their DNA binding affinity, sequence specificity, and antitumor potency. nih.govacs.org For instance, linking two PBD units to create a PBD dimer significantly increases cytotoxicity and the ability to cross-link DNA strands. nih.gov These modifications aim to improve the therapeutic index of PBDs, maximizing their effect on tumor cells while minimizing damage to healthy tissues. The continuous exploration of PBD chemistry highlights the importance of the diazepine ring system in facilitating these crucial DNA interactions. mdpi.comacs.org

In Vivo Efficacy in Animal Models (Pre-clinical Investigations)

Pre-clinical studies using animal models have been instrumental in characterizing the pharmacological profile of this compound and its analogues, revealing a range of potential therapeutic applications.

The potential anxiolytic (anxiety-reducing) effects of compounds are frequently assessed in animal models that leverage the natural aversion of rodents to open, brightly lit spaces. nih.govnih.gov Tests such as the elevated plus maze (EPM) and the light-dark box are standard paradigms used to screen for anxiolytic-like activity. nih.govnih.gov In the EPM, an increase in the time spent in the open arms is indicative of reduced anxiety. nih.gov Similarly, in the light-dark box test, anxiolytic compounds typically increase the time spent in the brightly lit compartment. nih.gov

Studies on various diazepine derivatives have demonstrated their potential to modulate anxiety-like behaviors in these models. For instance, some compounds have been shown to produce calming effects and reduce locomotor activity in a dose-dependent manner, similar to the established anxiolytic drug diazepam. nih.gov The mechanism of action for many anxiolytics involves the enhancement of GABAergic neurotransmission, which leads to a calming effect on the central nervous system. nih.gov

Table 1: Animal Models for Anxiolytic Activity

| Animal Model | Principle | Anxiolytic-like Effect Indicator |

| Elevated Plus Maze (EPM) | Based on the conflict between the rodent's desire to explore and its aversion to open, elevated spaces. nih.gov | Increased time spent in and entries into the open arms. nih.govnih.gov |

| Light-Dark Box Test | Utilizes the innate aversion of rodents to brightly illuminated areas. nih.gov | Increased time spent in the light compartment and transitions between compartments. nih.gov |

| Hole-Board Test | Measures exploratory behavior and neophobia. | Increased head-dipping behavior. |

| Vogel Conflict Test | Based on the suppression of punished behavior (drinking) by anxiolytics. | Increased number of shocks taken to drink. |

The anticonvulsant potential of new chemical entities is often evaluated in rodent models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. nih.govmdpi.comnih.gov The PTZ model is considered a model for absence seizures, while the MES model is used to screen for drugs effective against generalized tonic-clonic seizures. mdpi.com

Research into various heterocyclic compounds, including those with a diazepine core, has identified promising anticonvulsant activity. nih.govnih.gov For example, some 1,4-dihydropyridine (B1200194) derivatives have shown efficacy in inhibiting seizures in both the PTZ and MES models in mice. nih.govnih.gov The mechanism of action for some anticonvulsants involves the blockade of calcium channels, which can reduce the abnormal neuronal firing that leads to seizures. nih.gov The identification of compounds with anticonvulsant properties in these preclinical models is a critical step in the development of new treatments for epilepsy. nih.gov

Table 2: Animal Models for Anticonvulsant Activity

| Animal Model | Seizure Induction Method | Endpoint Measured |

| Pentylenetetrazole (PTZ) Induced Seizures | Chemical convulsant that induces clonic seizures. mdpi.com | Prevention or delay of seizure onset. |

| Maximal Electroshock (MES) Test | Electrical stimulation to induce tonic-clonic seizures. | Abolition of the hind-limb tonic extensor component of the seizure. |

| 6-Hz Psychomotor Seizure Test | Low-frequency electrical stimulation to induce a model of therapy-resistant partial seizures. | Protection against seizure activity. |

| Amygdala Kindling Model | Repeated electrical stimulation of the amygdala to induce progressively more severe seizures. | Reduction in after-discharge duration and seizure stage. mdpi.com |

The potential for a compound to prevent the formation of blood clots (thrombosis) is investigated through various in vivo models. A key target in the development of new antithrombotic drugs is Factor Xa, a crucial enzyme in the coagulation cascade. nih.gov

Studies on novel 1,4-diazepane derivatives have identified compounds that act as potent inhibitors of Factor Xa. nih.gov In preclinical models, these compounds have demonstrated effective antithrombotic activity. nih.gov The development of such inhibitors is a promising avenue for the creation of new anticoagulant therapies.

The cardiovascular effects of new compounds are a critical area of preclinical investigation. Some piperidine (B6355638) derivatives have been shown to produce a dose-related decrease in arterial blood pressure in animal models. nih.gov The mechanism for this hypotensive effect may be related to the blockade of calcium channels. nih.gov

The therapeutic potential of compounds is also explored in specific disease models that mimic human conditions. While direct studies on this compound in a subarachnoid hemorrhage-cardiovascular model were not found, this remains a relevant area for future investigation given the known cardiovascular effects of related compounds.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 1-(4-Methoxyphenyl)-1,4-diazepane. DFT studies allow for the determination of molecular geometry, electronic structure, and reactivity descriptors. Although direct DFT studies on this compound are scarce, research on related benzodiazepine (B76468) derivatives highlights the utility of this approach. Such studies typically investigate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and its potential for non-covalent interactions with biological macromolecules. For instance, the calculated HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity, while the MEP can identify regions prone to electrophilic and nucleophilic attack, which is vital for understanding drug-receptor interactions.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the interaction.

Research on related N-aryl- nih.govnih.govdiazepane ureas has identified them as potent antagonists of the CXCR3 chemokine receptor, with some compounds exhibiting IC50 values around 60 nM in functional assays. nih.gov Molecular docking studies on these analogs would reveal key interactions within the receptor's binding pocket, such as hydrogen bonds and hydrophobic interactions, that contribute to their antagonist activity. Similarly, docking studies on benzodiazepines, a related class of diazepine-containing compounds, have been instrumental in understanding their interaction with GABA-A receptors. nih.gov These studies provide a basis for hypothesizing the potential targets and binding modes of this compound.

Table 1: Representative Molecular Docking Results for 1,4-Diazepane Analogs

| Compound Class | Target Receptor | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Example Range) |

| N-Aryl- nih.govnih.govdiazepane Ureas | CXCR3 | Asp97, Tyr113, His206 | -8 to -10 kcal/mol |

| Benzodiazepine Analogs | GABA-A | α1-His101, α1-Tyr159, γ2-Phe77 | -7 to -9 kcal/mol |

Molecular Dynamics Simulations for Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. A study on novel 1,4-diazepane-based sigma (σ) receptor ligands demonstrated the power of MD simulations in confirming docking results and understanding the behavior of the ligand in the binding site. nih.gov In this research, 250 ns MD simulations were performed on complexes of diazepane derivatives with the σ1 receptor. nih.gov

The simulations revealed the stability of the ligand's binding pose, with root-mean-square deviation (RMSD) values of the ligand relative to the protein backbone indicating either stable binding or significant conformational changes. nih.gov For instance, a more active compound showed a stable RMSD of less than 0.4 nm, while a less active analog exhibited an RMSD greater than 1.0 nm, suggesting a major conformational shift. nih.gov Such studies are invaluable for validating docking poses and understanding the dynamic nature of the interactions that govern ligand affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound are not published, studies on related heterocyclic systems like 1,4-benzodiazepines and 1,4-oxazepanes demonstrate the approach. chemisgroup.usacs.org For benzodiazepines, 2D-QSAR models have been developed to predict their binding affinity to GABA-A receptors. nih.gov These models use descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. A 3D-QSAR analysis on 1,4-oxazepane (B1358080) derivatives identified that regions around the two benzene (B151609) rings and the aliphatic amine were important for dopamine (B1211576) D4 receptor affinity. acs.org These findings suggest that a QSAR study of this compound and its analogs would likely highlight the importance of the methoxyphenyl group and the diazepane ring's conformation for biological activity.

Table 2: Common Descriptors in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Information Provided |

| Electronic | Partial charges, Dipole moment | Distribution of electrons, polarity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross membranes |

| Topological | Connectivity indices | Atomic arrangement and branching |

De Novo Design and Virtual Screening of 1,4-Diazepane Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel bioactive compounds. Virtual screening involves the computational assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govacs.orgchem-space.com This technique can be applied to vast chemical spaces, containing billions of compounds, to find new scaffolds for targets like G protein-coupled receptors, which are relevant for diazepine-like molecules. nih.gov

De novo design, on the other hand, involves the creation of novel molecular structures from scratch, often guided by the structure of the target's binding site. Research on 1,4-diazepane-2-ones as LFA-1 antagonists emerged from a scaffold-based combinatorial library, demonstrating a successful application of design principles to this heterocyclic core. nih.gov Both virtual screening and de novo design could be employed to explore the chemical space around the this compound scaffold, leading to the identification of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Metabolism and Pharmacokinetics of 1,4 Diazepane Compounds Pre Clinical

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Enzymes CYP2C19, CYP3A4)

The metabolism of many nitrogen-containing heterocyclic compounds, including those with a 1,4-diazepane core, is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. researchgate.net Specifically, CYP3A4 and CYP2C19 are known to be key enzymes in the biotransformation of many drugs. researchgate.net

For instance, the metabolism of diazepam, a well-known benzodiazepine (B76468), heavily involves both CYP3A4 and CYP2C19. nih.govresearchgate.net CYP3A4 is primarily responsible for the 3-hydroxylation of diazepam to form temazepam, while both CYP2C19 and CYP3A4 contribute to its N-demethylation to yield nordiazepam. nih.govresearchgate.net Given the structural similarities, it is plausible that "1-(4-Methoxyphenyl)-1,4-diazepane" undergoes similar oxidative metabolism. The methoxyphenyl group may be a target for O-demethylation, and the diazepane ring itself is susceptible to oxidation and N-dealkylation.

Studies on other 1,4-diazepane derivatives have also highlighted the importance of metabolic stability. For example, a series of 1,4-diazepane compounds developed as cannabinoid receptor 2 (CB2) agonists were optimized to improve their stability in liver microsomes, indicating that these compounds are indeed subject to significant first-pass metabolism. nih.gov The primary routes of metabolism for these compounds were not explicitly detailed in the provided abstract, but it underscores the role of hepatic enzymes in the clearance of the 1,4-diazepane scaffold.

The enzymatic pathways for a related compound, flunitrazepam, also point to the central role of CYP3A4 in its phase 1 metabolism. wikipedia.org

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Related Compounds

| Enzyme | Related Compound(s) | Metabolic Reaction | Reference(s) |

| CYP2C19 | Diazepam | N-demethylation | nih.govresearchgate.net |

| CYP3A4 | Diazepam, Flunitrazepam | 3-hydroxylation, N-demethylation | nih.govresearchgate.netwikipedia.org |

Identification of Pre-clinical Metabolites

The major metabolites of diazepam, for example, are nordiazepam, temazepam, and oxazepam. researchgate.net These are formed through N-demethylation and hydroxylation reactions. Similarly, the metabolism of quazepam, another benzodiazepine, in hamsters and mice involves N-dealkylation and 3-hydroxylation, followed by conjugation. nih.gov

For "this compound," potential metabolic pathways could include:

O-demethylation of the methoxyphenyl group to form a phenolic metabolite.

Hydroxylation at various positions on the aromatic ring or the diazepane ring.

N-dealkylation if there are substituents on the nitrogen atoms of the diazepane ring.

Oxidation of the diazepane ring.

These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Table 2: Potential Metabolites of this compound Based on Related Compounds

| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |

| This compound | O-demethylation | 1-(4-Hydroxyphenyl)-1,4-diazepane |

| This compound | Ring Hydroxylation | Hydroxylated-1-(4-methoxyphenyl)-1,4-diazepane |

| This compound | N-Oxidation | This compound-N-oxide |

Plasma Protein Binding Characteristics (for related benzodiazepines)

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug at its target site. Benzodiazepines are known to be extensively bound to plasma proteins, primarily albumin. oup.comnih.gov This high degree of binding can affect the interpretation of pharmacokinetic data based on total plasma concentrations. oup.com

Studies have shown that the free (unbound) fraction of various benzodiazepines in human plasma can vary considerably among different drugs. oup.com For instance, one study reported that for ten different benzodiazepines, the extent of protein binding was not dependent on the total plasma concentration, even at high concentrations. oup.com This suggests that for these compounds, the binding sites on plasma proteins are not easily saturated within the therapeutic range.

The interindividual variability in plasma protein binding has also been noted. nih.gov However, statistically significant relationships between the degree of binding and factors like age, serum albumin, or total protein were not consistently observed for all benzodiazepines. nih.gov The lipophilic nature of benzodiazepines also plays a role in their interaction with plasma proteins. nih.gov

Given that "this compound" shares structural features with benzodiazepines, it is likely to exhibit significant plasma protein binding. The degree of this binding would influence its pharmacokinetic profile, including its volume of distribution and clearance.

Table 3: Plasma Protein Binding of Representative Benzodiazepines

| Benzodiazepine | Extent of Binding | Key Findings | Reference(s) |

| Various | Extensive | Binding is generally concentration-independent. | oup.com |

| Chlordiazepoxide, Diazepam, Lorazepam, Oxazepam | High, with interindividual variability | No consistent correlation with age or albumin levels. | nih.gov |

| General Benzodiazepines | High | Influenced by lipophilicity. | nih.gov |

Tissue Distribution in Animal Models (for related benzodiazepines)

The tissue distribution of a drug provides insight into its potential sites of action and accumulation. For benzodiazepines, their lipophilicity allows them to be widely distributed throughout the body, with a preference for accumulating in lipid-rich tissues like the central nervous system and adipose tissue. benzoreform.org

A study investigating the distribution kinetics of several benzodiazepines (flurazepam, medazepam, prazepam, and clobazam) in rats found that their storage in adipose tissue was not directly correlated with their lipophilicity (log P). nih.gov Instead, the basicity (pKa) of the benzodiazepines appeared to be a more significant factor influencing their adipose tissue storage. nih.gov Benzodiazepines with a pKa (base) in the range of 1.6-6.2 were found to be stored in adipose tissue, whereas those with a pKa greater than 7 were not. nih.gov This is thought to be due to the lysosomal trapping of more basic compounds in lean tissues. nih.gov

In hamsters and mice administered the benzodiazepine quazepam, radioactivity was widely distributed in the tissues, with higher concentrations relative to plasma observed in the liver and kidneys. nih.gov Diazepam has also been shown to bind with high affinity to glial cells in animal cell cultures. wikipedia.org

For "this compound," its tissue distribution would likely be influenced by its physicochemical properties, such as lipophilicity and pKa. Its ability to cross the blood-brain barrier would be a critical determinant of its central nervous system effects.

Table 4: Tissue Distribution Characteristics of Related Benzodiazepines in Animal Models

| Benzodiazepine(s) | Animal Model | Key Distribution Findings | Reference(s) |

| Flurazepam, Medazepam, Prazepam, Clobazam | Rats | Adipose tissue storage is influenced more by basicity (pKa) than lipophilicity. | nih.gov |

| Quazepam | Hamsters, Mice | Wide tissue distribution with higher concentrations in the liver and kidneys. | nih.gov |

| Diazepam | Mice | Binds with high affinity to glial cells. | wikipedia.org |

Future Directions and Research Perspectives

Rational Design of Novel 1-(4-Methoxyphenyl)-1,4-diazepane Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, this involves a multifaceted approach that leverages computational modeling and a deep understanding of structure-activity relationships (SAR).

Key Strategies in Rational Design:

Computational Modeling: Techniques such as molecular docking can predict the binding affinity and interaction of novel derivatives with specific biological targets. For instance, molecular dynamics simulations have been used to confirm the strong interaction of benzofuran-substituted diazepane derivatives with the sigma-1 receptor active site. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of the parent compound and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features. This allows for the targeted design of derivatives with enhanced potency and selectivity.

Conformational Constraint: Introducing conformational constraints, such as fusing the diazepine (B8756704) ring with other cyclic systems, can lock the molecule into a bioactive conformation, thereby improving its affinity for a particular target. The 1,4-diazepane moiety itself has been designed to interact with specific domains of biological targets, such as the S4 aryl-binding domain of factor Xa. nih.gov

Exploration of Additional Biological Targets for 1,4-Diazepane Scaffold

The versatility of the 1,4-diazepane scaffold allows it to interact with a diverse range of biological targets, extending beyond its traditionally known central nervous system (CNS) activities. jocpr.com Future research will focus on exploring new therapeutic areas for derivatives of this compound.

Potential Biological Targets:

| Target Class | Specific Examples | Potential Therapeutic Application |

| Enzymes | Factor Xa nih.gov, Cholinesterases nih.gov | Anticoagulation, Alzheimer's Disease |

| G-Protein Coupled Receptors (GPCRs) | 5-HT6 Receptors openpharmaceuticalsciencesjournal.com, Orexin (B13118510) Receptors nih.gov, Melanocortin Receptors nih.gov | Cognitive Disorders, Insomnia, Obesity |

| Ion Channels | GABA-A Receptors nih.gov | Anxiety, Seizures |

| Other Receptors | Sigma Receptors nih.govnih.gov | Neurodegenerative Disorders, Antipsychotics |

Data sourced from multiple scientific publications. nih.govnih.govnih.govopenpharmaceuticalsciencesjournal.comnih.govnih.govnih.govnih.gov

Homologation of a piperazine (B1678402) to a 1,4-diazepane ring has been shown to significantly improve affinity and selectivity for sigma-1 receptors. nih.gov Furthermore, diazepine derivatives have been investigated as antagonists for the orexin system, a novel mechanism for treating insomnia. nih.gov

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex and diverse libraries of 1,4-diazepane derivatives is crucial for exploring their full therapeutic potential. Researchers are continuously developing more efficient and versatile synthetic routes.

Modern Synthetic Approaches:

Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, accelerating the generation of diverse benzodiazepine (B76468) scaffolds. nih.gov

Solid-Phase Synthesis: This technique facilitates the preparation of large libraries of compounds by anchoring the growing molecule to a solid support, simplifying purification and automation. acs.org

Catalysis: The use of various catalysts, including metal and non-metal catalysts, provides improved alternatives to traditional synthetic methods. researchgate.net For example, CuI/N,N-dimethylglycine has been used to catalyze the intramolecular cross-coupling reaction for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.govresearchgate.net

Novel Building Blocks: The use of versatile building blocks like N-propargylamines has opened up new, atom-economical routes to 1,4-diazepane cores. rsc.org

Integration of Omics Technologies in Pharmacological Research of Diazepanes

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing pharmacological research by providing a holistic view of the molecular effects of drug candidates. nih.govnih.gov

Applications of Omics in Diazepane Research:

Target Identification and Validation: Omics data can help identify and validate novel biological targets for this compound derivatives by analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound. plos.org

Mechanism of Action Studies: By examining the global molecular changes induced by a compound, researchers can gain a deeper understanding of its mechanism of action and potential off-target effects. nih.gov

Biomarker Discovery: Omics technologies can aid in the discovery of biomarkers that can predict a patient's response to a particular diazepine-based therapy, paving the way for personalized medicine.

Systems Biology Approach: Integrating multi-omics data allows for the construction of comprehensive molecular networks, providing a systems-level understanding of the pharmacological effects of diazepane derivatives. researchgate.net

The integration of these advanced research perspectives holds the promise of unlocking the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a wide range of diseases.

Q & A

Q. Q1: What are the standard synthetic routes for 1-(4-Methoxyphenyl)-1,4-diazepane, and what key reagents or catalysts are required?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl halides and 1,4-diazepane. For example:

Alkylation Reaction : React 4-methoxybenzyl chloride/bromide with 1,4-diazepane in a polar aprotic solvent (e.g., DMF, acetonitrile) using a base like KCO or NaH to deprotonate the diazepane amine .

Purification : Column chromatography (silica gel or alumina) with chloroform/methanol gradients (95:5 to 90:10) is commonly employed to isolate the product .

Characterization : Confirm structure via H NMR (e.g., δ ~3.8 ppm for methoxy protons) and LC-MS (M+H ~247.3 g/mol). Yields range from 40–60% depending on reaction optimization .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2: How can researchers improve the yield of this compound when scaling up synthesis?

Methodological Answer: Key strategies include:

- Catalyst Screening : Test phase-transfer catalysts (e.g., Aliquat-336) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., Hofmann elimination) .

- Temperature Control : Maintain 60–80°C to balance reactivity and decomposition risks .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Basic Pharmacological Applications

Q. Q3: What biological targets are associated with this compound derivatives?

Methodological Answer: Diazepane derivatives with aromatic substituents (e.g., methoxyphenyl) often target:

- GPCRs : Dopamine D3/D4 receptors (e.g., functionalized derivatives show nM affinity in radioligand assays) .

- Neurokinin-1 (NK1) Receptors : Chlorobenzyl analogs act as antagonists, suggesting potential for pain/mood disorder research .

- Enzymes : Monoamine oxidases (MAOs) due to structural similarity to known inhibitors.

Advanced Pharmacological Studies

Q. Q4: How can researchers design assays to evaluate this compound’s efficacy at dopamine receptors?

Methodological Answer:

- Radioligand Binding Assays : Use H-labeled spiperone (D2-like receptors) or H-7-OH-DPAT (D3-specific) to measure competitive displacement in HEK293 cells expressing human D3 receptors .

- Functional cAMP Assays : Transfect CHO cells with D3 receptors and a cAMP biosensor; quantify inhibition of forskolin-induced cAMP production .

- SAR Analysis : Compare methoxyphenyl derivatives with trifluoromethyl or chloro analogs to identify substituent effects on potency (Table 1) .

Q. Table 1: Substituent Effects on Dopamine D3 Receptor Affinity

| Substituent | IC (nM) | Selectivity (D3 vs. D2) |

|---|---|---|

| 4-Methoxy | 12.5 | 85-fold |

| 2-Trifluoromethyl | 8.2 | 120-fold |

| 3,4-Dichloro | 23.7 | 45-fold |

Structural & Computational Analysis

Q. Q5: What computational methods are used to predict the binding mode of this compound to dopamine receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into D3 receptor crystal structures (PDB: 3PBL). Focus on interactions with Ser192/Val107 in the orthosteric pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze hydrogen bonds with Asp110 .

- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or SYBYL to correlate substituent electronic parameters (Hammett σ) with affinity data .

Data Contradictions & Reproducibility

Q. Q6: How should researchers address discrepancies in reported yields or bioactivity data for diazepane derivatives?

Methodological Answer:

- Reaction Validation : Replicate synthesis using exact reagent grades (e.g., anhydrous solvents, fresh KCO) as moisture-sensitive steps often cause variability .

- Assay Standardization : Use internal controls (e.g., risperidone for D3 assays) and validate cell lines with receptor expression profiling .

- Meta-Analysis : Compare datasets across studies (e.g., substituent effects from vs. 15) to identify trends obscured by experimental noise.

Advanced SAR & Derivative Design

Q. Q7: What strategies can optimize the metabolic stability of this compound without compromising receptor affinity?

Methodological Answer:

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy (improves metabolic resistance) .

- Prodrug Design : Introduce ester prodrug moieties (e.g., acetylated amines) to enhance oral bioavailability .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using human liver microsomes; adjust substituents to reduce inhibitory activity .

Safety & Handling

Q. Q8: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.